3-Fluorocinnamic acid

Description

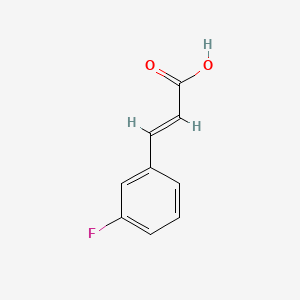

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSIUKMGSDOSTI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276012 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-30-6, 458-46-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20595-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of Knoevenagel Condensation for 3-Fluorocinnamic Acid: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis of 3-fluorocinnamic acid (CAS: 20595-30-6) via the Doebner modification of the Knoevenagel condensation.

Fluorinated cinnamic acids are critical building blocks in medicinal chemistry. The introduction of a fluorine atom at the meta position of the phenyl ring modulates lipophilicity (

Mechanistic Deep Dive

The synthesis of 3-fluorocinnamic acid from 3-fluorobenzaldehyde and malonic acid utilizes the Doebner modification , which is distinct from the standard Knoevenagel condensation due to the use of a pyridine solvent system that facilitates the final decarboxylation step.[1]

The Electronic "Fluorine Effect"

The presence of a fluorine atom at the 3-position (meta) is kinetically significant.

-

Inductive Effect (-I): Fluorine is highly electronegative. At the meta position, it exerts a strong electron-withdrawing inductive effect on the benzene ring.

-

Activation: This withdrawal reduces electron density at the carbonyl carbon of the aldehyde, increasing its electrophilicity (

). -

Outcome: The nucleophilic attack by the enolate of malonic acid is faster for 3-fluorobenzaldehyde than for unsubstituted benzaldehyde.

The Catalytic Cycle (Step-by-Step)

-

Enolization: The base (piperidine) deprotonates the active methylene of malonic acid, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-fluorobenzaldehyde. The pyridinium ion (from the solvent) stabilizes the resulting alkoxide intermediate.

-

Aldol Formation: Proton transfer yields the

-hydroxy dicarboxylic acid (aldol). -

Dehydration: Elimination of water occurs (often spontaneous under reflux) to form the

-unsaturated dicarboxylic acid. -

Decarboxylation (Doebner Step): Heating in pyridine facilitates the loss of CO

from the geminal dicarboxylic acid intermediate, driving the equilibrium forward to yield the thermodynamically stable trans-3-fluorocinnamic acid.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the transition from reactants to the decarboxylated product.

Figure 1: The Doebner-Knoevenagel catalytic cycle for 3-fluorocinnamic acid synthesis.

Validated Experimental Protocol

This protocol is designed for reproducibility and high purity. It utilizes the classic Pyridine/Piperidine system which ensures complete decarboxylation.

Reagents & Equipment

-

Aldehyde: 3-Fluorobenzaldehyde (1.0 eq, ~12.4 g)

-

Active Methylene: Malonic acid (1.2 eq, ~12.5 g)

-

Solvent: Pyridine (anhydrous, 25 mL)

-

Catalyst: Piperidine (0.5 mL)

-

Workup: Conc. HCl, Ice, Distilled Water.

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (100 mmol) and malonic acid (120 mmol) in pyridine (25 mL).

-

Catalysis: Add piperidine (0.5 mL) dropwise. Note: A mild exotherm may occur.

-

Reflux: Attach a reflux condenser and heat the mixture to 100–110°C (oil bath).

-

Reaction Monitoring: Maintain reflux for 3–5 hours.

-

Visual Cue: Evolution of CO

gas (bubbling) indicates the decarboxylation phase. Reaction is complete when bubbling ceases.

-

-

Quench & Precipitation: Cool the reaction mixture to room temperature. Pour the solution slowly into a beaker containing 100 mL of ice-water mixed with 25 mL of concentrated HCl.

-

Chemistry: The HCl neutralizes the pyridine and protonates the cinnamate salt, precipitating the free acid.

-

-

Isolation: Filter the white precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove pyridinium salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:3 v/v) or pure hot water. Dry in a vacuum oven at 50°C.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 3-fluorocinnamic acid.

Process Optimization & Data

Solvent and Base Comparison

While Pyridine/Piperidine is the "Gold Standard" for yield, modern "Green Chemistry" alternatives exist.

| System | Role | Temp (°C) | Yield (%) | Notes |

| Pyridine / Piperidine | Standard | 100-110 | 85-92% | Best for high purity; requires acid workup. |

| Ethanol / Piperidine | Solvent swap | 78 (Reflux) | 65-75% | Slower decarboxylation; may require longer time. |

| [bmim][BF4] | Ionic Liquid | 80 | 80-88% | Green alternative; recyclable solvent [2]. |

| Water / Grind | Mechanochemical | RT | 60-70% | Solvent-free; lower yield but eco-friendly [5]. |

Quality Control Specifications

The synthesized product must be validated against the following physical and spectral data.

-

Appearance: White crystalline powder.[2]

-

Melting Point: 164–166 °C [6][10].

-

H NMR (400 MHz, DMSO-

- 12.5 (s, 1H, -COOH)

-

7.60 (d,

-

6.65 (d,

- 7.2–7.5 (m, 4H, Aromatic)

-

Note: The large coupling constant (

Hz) confirms the trans (E) geometry [17][20].

-

C NMR: Expect doublets for aromatic carbons due to

Troubleshooting & Safety

-

Low Yield: Often caused by incomplete decarboxylation. Ensure the reaction refluxes until all bubbling ceases.

-

Oiling Out: If the product oils out during acidification, the solution is too warm. Ensure the quench mixture is kept at 0-5°C.

-

Safety (3-Fluorobenzaldehyde): Combustible liquid. Irritating to eyes and skin. Work in a fume hood.

-

Safety (Pyridine): Toxic and malodorous. Double-glove and use a dedicated organic waste stream.

References

-

Wikipedia . Knoevenagel condensation - Doebner Modification. Link

-

Organic Chemistry Portal . Knoevenagel Condensation / Doebner Modification. Link

-

Taylor & Francis . The Knoevenagel reaction: a review of the unfinished treasure map. Link

-

Alfa Chemistry . Mechanism of Knoevenagel Condensation. Link

-

ResearchGate . Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. Link

-

Biosynth . 3-Fluorocinnamic acid Product Data. Link

-

ResearchGate . Knoevenagel reaction between substituted aromatic aldehydes and acetylacetone. Link

-

Organic Chemistry Portal . Catalytic Enantioselective Synthesis of 3-Piperidines. Link

-

PubMed . Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine. Link

-

Sigma-Aldrich . trans-3-Fluorocinnamic acid 98% Product Sheet. Link

-

Google Patents . Preparation method of fluoropyridine compounds. Link

-

American Chemical Society . Multicomponent Green Synthesis Involving Aryl Aldehydes. Link[3]

-

OpenBU . The Doebner modification of the Knoevenagel reaction. Link

-

MDPI . Three-Component Condensation of β-Ketonitriles and 4-Fluorobenzaldehyde. Link

-

PrepChem . Preparation of 3-fluoro-4-methoxy-cinnamic acid. Link

-

Royal Society of Chemistry . Supplementary Information: NMR Data for Fluorocinnamic Acids. Link

-

University of Queensland . Three-bond carbon–hydrogen coupling constants in cinnamic acid. Link

-

ResearchGate . Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution. Link

-

Eugene E. Kwan . Lecture 3: Coupling Constants. Link

-

Chemistry LibreTexts . 14.12: Coupling Constants Identify Coupled Protons. Link

Sources

Technical Whitepaper: 3-Fluorocinnamic Acid in Medicinal Chemistry & Synthesis

Executive Summary

3-Fluorocinnamic acid (3-FCA) represents a critical pharmacophore building block in modern medicinal chemistry. Distinguished by the strategic placement of a fluorine atom at the meta position of the phenyl ring, this compound serves as a pivotal tool for modulating metabolic stability, lipophilicity, and pKa in drug candidates. This guide analyzes 3-FCA not merely as a reagent, but as a strategic entity for "Fluorine Scanning" in Structure-Activity Relationship (SAR) campaigns, particularly for designing HDAC inhibitors, antimicrobial agents, and metabolically robust cinnamides.

Part 1: Identity & Physicochemical Profile[1][2]

The introduction of fluorine into the cinnamic acid scaffold alters the electronic landscape of the molecule without imposing significant steric demand (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). This "steric mimicry" allows 3-FCA to fit into enzyme binding pockets occupied by non-fluorinated analogs while drastically changing the metabolic fate of the molecule.

Table 1: Core Chemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 20595-30-6 (trans-isomer) | The trans (E) isomer is the thermodynamically stable and commercially dominant form. CAS 458-46-8 refers to the generic structure. |

| IUPAC Name | (2E)-3-(3-Fluorophenyl)prop-2-enoic acid | |

| Molecular Formula | C₉H₇FO₂ | |

| Molecular Weight | 166.15 g/mol | |

| Melting Point | 164–166 °C | High crystallinity indicates strong intermolecular hydrogen bonding (dimer formation). |

| pKa | ~4.3 (Predicted) | Slightly more acidic than cinnamic acid (pKa 4.44) due to the electron-withdrawing inductive effect (-I) of the meta-fluorine. |

| LogP | ~2.4 | Increased lipophilicity compared to cinnamic acid, enhancing membrane permeability. |

| Solubility | Soluble: Ethanol, DMSO, DMFInsoluble: Water | Requires organic co-solvents for biological assays. |

Part 2: Synthetic Methodologies

For industrial and research scalability, the Knoevenagel Condensation is the preferred route over the Heck reaction due to atom economy and the avoidance of expensive palladium catalysts. Below is a self-validating protocol optimized for high purity.

Mechanism & Workflow (Graphviz)

The following diagram illustrates the Knoevenagel pathway, highlighting the critical decarboxylation step that ensures the formation of the trans-alkene.

Figure 1: Synthetic pathway for 3-Fluorocinnamic Acid via Knoevenagel Condensation, including a Green Chemistry variation using ionic liquids.

Optimized Laboratory Protocol (Knoevenagel)

Objective: Synthesis of 10g of trans-3-Fluorocinnamic Acid.

-

Reactant Loading: In a 100 mL round-bottom flask, combine 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Catalysis: Add pyridine (2.0 eq) and a catalytic amount of piperidine (0.1 eq). Note: For a greener approach, replace pyridine with ethanolic ammonium acetate.

-

Reflux: Heat the mixture to 80–100°C for 2–4 hours. Monitor CO₂ evolution (cessation indicates completion of decarboxylation).

-

Work-up:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Acidify with 6M HCl to pH < 2 to precipitate the free acid.

-

Filter the white precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (1:3 v/v).

-

Quality Check: The product must be a white crystalline solid. Yellowing indicates oxidation or retained solvent.

-

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Metabolic Blocking (The "Fluorine Effect")

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). In drug design, the meta position of a phenyl ring is often a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (CYP450).

-

Mechanism: Replacing the C3-Hydrogen with Fluorine blocks arene oxide formation and hydroxylation at that specific site.

-

Result: This extends the biological half-life (

) of the drug candidate without altering the binding mode, as the fluorine atom is small enough to avoid steric clashes.

Bioisosteric Replacement Strategy

3-FCA is frequently used in Structure-Activity Relationship (SAR) studies to modulate the acidity of the carboxylic acid tail (or its amide derivatives).

-

Electronic Modulation: The electron-withdrawing nature of the fluorine at the meta position lowers the pKa of the carboxylic acid compared to the unsubstituted parent. This can increase the fraction of the ionized drug at physiological pH, potentially reducing passive diffusion but enhancing solubility.

SAR Decision Workflow (Graphviz)

Figure 2: Strategic decision tree for utilizing 3-Fluorocinnamic acid in SAR optimization.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased 3-FCA, rely on the following spectral fingerprints.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

-

Carboxylic Proton: δ 12.5 ppm (Broad singlet, –COOH ).

-

Alkene Protons: The trans geometry is confirmed by the coupling constant (

) of the alkene protons.-

Doublet at δ ~7.6 ppm (

Hz, -

Doublet at δ ~6.6 ppm (

Hz, -

Note: A

value of 15–16 Hz is diagnostic for trans (E) isomers; cis (Z) isomers typically show

-

-

Aromatic Protons: Multiplet pattern at δ 7.2–7.6 ppm. The fluorine coupling (

) will split signals, causing complex multiplet patterns distinct from unsubstituted cinnamic acid.

IR Spectroscopy

-

C=O Stretch: Strong band at 1680–1700 cm⁻¹ (conjugated acid).

-

C=C Stretch: ~1630 cm⁻¹.

-

O-H Stretch: Broad band 2500–3000 cm⁻¹.

Part 5: Safety & Handling (SDS Summary)

While 3-FCA is a standard laboratory chemical, it possesses specific hazards related to its acidity and irritant properties.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation. Acidic nature can cause burns on prolonged contact. |

| Eye Irritation | H319 | Causes serious eye irritation.[1] Risk of corneal damage if not rinsed immediately. |

| STOT-SE | H335 | May cause respiratory irritation. Avoid dust inhalation.[1] |

| Acute Toxicity | H301 | Toxic if swallowed (noted in some high-purity SDS; handle as toxic). |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Ventilation: Handle powder in a fume hood to prevent inhalation of dust.

-

Spill: Neutralize with sodium bicarbonate before disposal.

References

-

Sigma-Aldrich. 3-Fluorocinnamic acid Product Specification & SDS. Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1530234, 3-Fluorocinnamic acid. Available at:

-

Guzman, J. D. (2014).[2][3] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[4][2][3][5] Molecules, 19(12), 19292-19349.[3] Available at:

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual reference for Fluorine SAR).

-

Biosynth. 3-Fluorocinnamic acid Technical Data. Available at:

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Solubility of 3-Fluorocinnamic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a compound of increasing interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its utility as a building block for novel pharmaceuticals and functional materials necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate profoundly influences its bioavailability, reaction kinetics, purification, and formulation. This guide provides an in-depth exploration of the solubility of 3-Fluorocinnamic acid, offering a blend of theoretical principles, practical experimental protocols, and estimated solubility data in a range of common laboratory solvents.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play. The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For 3-Fluorocinnamic acid, its solubility is dictated by the interplay of three key structural features:

-

The Carboxylic Acid Group (-COOH): This polar, protic functional group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The acidic nature of this group also means its solubility can be significantly enhanced in basic aqueous solutions through deprotonation to form the highly polar carboxylate anion.

-

The Phenyl Ring: This bulky, non-polar aromatic ring contributes to the molecule's hydrophobicity. It engages in van der Waals forces and π-π stacking interactions, favoring solubility in non-polar aromatic solvents (e.g., toluene) and some polar aprotic solvents.

-

The Fluorine Substituent (-F): As the most electronegative element, the fluorine atom imparts a significant dipole moment to the C-F bond. This increases the overall polarity of the molecule compared to unsubstituted cinnamic acid. The fluorine atom is a weak hydrogen bond acceptor and can influence the acidity of the carboxylic acid group through inductive effects. The impact of fluorination on solubility can be complex, potentially enhancing solubility in polar solvents while having a lesser effect in non-polar environments.

The balance between the hydrophilic carboxylic acid group and the hydrophobic fluorophenyl moiety determines the solubility profile of 3-Fluorocinnamic acid across solvents of varying polarities.

Experimental Determination of Solubility: The Shake-Flask Method

For a reliable and reproducible determination of the equilibrium solubility of 3-Fluorocinnamic acid, the isothermal shake-flask method is a well-established and recommended protocol.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Detailed Protocol

Materials and Equipment:

-

3-Fluorocinnamic acid (solid, pure)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with stirring bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 3-Fluorocinnamic acid to a series of vials, each containing a known volume of a different solvent. An excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath (e.g., 25 °C) on an orbital shaker. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven. The container with the dried solute is weighed again, and the mass of the dissolved solid is determined. The solubility is then calculated in terms of mass per volume (e.g., mg/mL).

-

Instrumental Analysis (HPLC or UV-Vis): Prepare a series of standard solutions of 3-Fluorocinnamic acid of known concentrations in the respective solvent. Analyze both the standards and the filtered saturated solution using a validated HPLC or UV-Vis method. Construct a calibration curve from the standard solutions and use it to determine the concentration of 3-Fluorocinnamic acid in the saturated sample.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Interplay of solute and solvent properties governing solubility.

Safety and Handling

3-Fluorocinnamic acid is a chemical substance that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While quantitative solubility data for 3-Fluorocinnamic acid remains to be exhaustively documented, a strong understanding of its chemical structure allows for reliable estimations of its solubility behavior in common laboratory solvents. The presence of the polar carboxylic acid and fluorine groups, combined with the non-polar phenyl ring, results in a solubility profile that favors polar solvents, particularly those capable of hydrogen bonding. For precise quantitative data, the shake-flask method provides a robust and reliable experimental approach. This guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection for the synthesis, purification, and formulation of 3-Fluorocinnamic acid-containing materials.

References

-

Ou, B., et al. (2022). Determination of 2-Chlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis. Journal of Chemical & Engineering Data, 67(10), 2995-3006. [Link]

-

University of Colorado, Boulder. (2023). Solubility of Organic Compounds. [Link]

-

Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2010). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Fluorocinnamic acid. In the absence of readily available experimental spectra, this guide leverages high-quality computational predictions to offer a detailed examination of the chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering insights into the spectral characteristics of this fluorinated aromatic compound. The guide also outlines the fundamental principles of NMR spectroscopy, detailed experimental protocols for sample preparation and data acquisition, and an in-depth interpretation of the predicted spectral data.

Introduction: The Significance of 3-Fluorocinnamic Acid and NMR Spectroscopy

3-Fluorocinnamic acid, a halogenated derivative of cinnamic acid, is a molecule of interest in medicinal chemistry and materials science. Cinnamic acid and its derivatives are known for their diverse biological activities, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the stereochemistry of the molecule. For fluorinated compounds like 3-Fluorocinnamic acid, ¹⁹F NMR can also be a powerful tool, but this guide will focus on the ubiquitous ¹H and ¹³C NMR spectra, which are fundamental for structural confirmation and characterization.

This guide is structured to provide a holistic understanding of the NMR spectroscopy of 3-Fluorocinnamic acid, from the foundational principles to the practical aspects of data acquisition and interpretation.

Predicted NMR Spectral Data of 3-Fluorocinnamic Acid

Due to the limited availability of public experimental NMR data for 3-Fluorocinnamic acid, the following ¹H and ¹³C NMR chemical shifts and coupling constants have been computationally predicted. These predictions offer a reliable foundation for understanding the spectral features of this molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-Fluorocinnamic acid is characterized by signals in both the aromatic and olefinic regions. The presence of the fluorine atom introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Fluorocinnamic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α | 6.55 | d | JHα-Hβ = 16.0 |

| H-β | 7.70 | d | JHβ-Hα = 16.0 |

| H-2 | 7.55 | d | JH2-H6 = 7.8, JH2-F = 1.5 |

| H-4 | 7.20 | ddd | JH4-H5 = 8.0, JH4-F = 8.0, JH4-H6 = 2.5 |

| H-5 | 7.45 | t | JH5-H4 = 8.0, JH5-H6 = 8.0 |

| H-6 | 7.35 | d | JH6-H5 = 8.0, JH6-H2 = 7.8, JH6-H4 = 2.5 |

| COOH | 12.5 (broad) | s | - |

Note: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on the solvent and concentration and often appears as a broad singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of 3-Fluorocinnamic acid is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atoms in the fluorinated aromatic ring will exhibit splitting due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Fluorocinnamic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-α | 118.5 |

| C-β | 145.0 |

| C-1 | 136.0 (d, JC1-F ≈ 7 Hz) |

| C-2 | 115.0 (d, JC2-F ≈ 21 Hz) |

| C-3 | 163.0 (d, JC3-F ≈ 245 Hz) |

| C-4 | 123.0 (d, JC4-F ≈ 2 Hz) |

| C-5 | 131.0 (d, JC5-F ≈ 8 Hz) |

| C-6 | 126.0 |

| C=O | 168.0 |

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of 3-Fluorocinnamic acid, a systematic and meticulous experimental approach is paramount. The following protocols are designed to ensure data integrity and reproducibility.

Sample Preparation Workflow

The quality of the NMR spectrum is directly influenced by the sample preparation. The following workflow ensures the preparation of a suitable sample for analysis.

Caption: A streamlined workflow for the preparation of a 3-Fluorocinnamic acid NMR sample.

Step-by-Step NMR Data Acquisition Protocol

-

Instrument Preparation:

-

Ensure the NMR spectrometer is properly tuned and calibrated.

-

Select the appropriate probe for ¹H and ¹³C detection.

-

-

Sample Insertion and Locking:

-

Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent. The lock signal provides a stable magnetic field for the duration of the experiment.

-

-

Shimming:

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes spectral line broadening and improves resolution. Automated shimming routines are often sufficient, but manual shimming may be necessary for optimal results.

-

-

¹H NMR Spectrum Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8-16 scans are typically adequate.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Spectrum Acquisition:

-

Set a wider spectral width to cover the full range of carbon chemical shifts.

-

Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

In-Depth Spectral Analysis and Interpretation

The predicted NMR spectra provide a wealth of information about the structure of 3-Fluorocinnamic acid. A thorough analysis of the chemical shifts and coupling patterns allows for the unambiguous assignment of each signal.

Analysis of the ¹H NMR Spectrum

-

Olefinic Protons (H-α and H-β): The two protons on the double bond appear as distinct doublets. The large coupling constant of approximately 16.0 Hz is characteristic of a trans configuration, a key stereochemical insight. The downfield shift of H-β relative to H-α is due to the deshielding effect of the adjacent aromatic ring.

-

Aromatic Protons (H-2, H-4, H-5, H-6): The four aromatic protons exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.

-

The fluorine atom at position 3 will have the most significant influence on the chemical shifts and coupling constants of the adjacent protons, H-2 and H-4.

-

The predicted multiplicities (e.g., doublet of doublets of doublets for H-4) arise from these multiple coupling interactions. A detailed analysis of these coupling constants is crucial for assigning each aromatic proton.

-

-

Carboxylic Acid Proton (COOH): This proton is acidic and its chemical shift is highly variable. It typically appears as a broad singlet and may exchange with trace amounts of water in the solvent, which can further broaden the signal.

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the downfield end of the spectrum (around 168.0 ppm).

-

Olefinic Carbons (C-α and C-β): These carbons appear in the typical range for sp² hybridized carbons in a double bond. C-β is further downfield than C-α due to its proximity to the aromatic ring.

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons give rise to six distinct signals. The carbon directly attached to the fluorine atom (C-3) will show a large one-bond ¹³C-¹⁹F coupling constant (predicted to be around 245 Hz) and will be significantly shifted downfield. The other aromatic carbons will exhibit smaller, long-range ¹³C-¹⁹F couplings, which aids in their assignment.

The Influence of the Fluorine Substituent

The fluorine atom exerts a significant influence on the NMR spectra through both inductive and mesomeric effects.

Caption: The dual electronic effects of the fluorine substituent on the NMR spectrum.

-

Inductive Effect (-I): As a highly electronegative atom, fluorine withdraws electron density through the sigma bonds. This deshields nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). This effect is most pronounced for the directly attached carbon (C-3) and the ortho protons (H-2 and H-4).

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This increases electron density at the ortho and para positions, which can have a shielding effect. The interplay between the inductive and mesomeric effects determines the final chemical shift of each nucleus.

-

Spin-Spin Coupling: The ¹⁹F nucleus has a spin of I = 1/2, allowing it to couple with nearby ¹H and ¹³C nuclei. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei and their spatial orientation. These couplings provide invaluable structural information and are a key feature in the NMR spectra of fluorinated compounds.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of 3-Fluorocinnamic acid. By utilizing high-quality predicted data, we have presented a detailed analysis of the expected chemical shifts and coupling constants. The guide has also outlined best practices for experimental protocols and offered an in-depth interpretation of the spectral features, with a particular focus on the influence of the fluorine substituent. This document serves as a foundational resource for scientists and researchers working with 3-Fluorocinnamic acid and other fluorinated aromatic compounds, enabling a deeper understanding of their structural characterization by NMR spectroscopy.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Fluorocinnamic Acid

Introduction: The Significance of 3-Fluorocinnamic Acid in Modern Research

3-Fluorocinnamic acid (3-FCA) is a halogenated derivative of cinnamic acid, a naturally occurring phenylpropanoid. The introduction of a fluorine atom onto the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in drug discovery, materials science, and as a building block in organic synthesis. Accurate and robust analytical methods are paramount for its characterization, quantification in complex matrices, and for elucidating its role in various chemical and biological systems.

This guide provides a comprehensive overview of the mass spectrometry-based analysis of 3-Fluorocinnamic acid. We will delve into the foundational principles of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS). The methodologies presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure the highest degree of scientific integrity.

Physicochemical Properties of 3-Fluorocinnamic Acid

A thorough understanding of the analyte's properties is the cornerstone of successful analytical method development. Key properties of trans-3-Fluorocinnamic acid are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₇FO₂ | [1] |

| Molecular Weight | 166.15 g/mol | [1] |

| Exact Mass | 166.0430 | [2] |

| Melting Point | 162-164 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Part 1: Liquid Chromatography - The Gateway to the Mass Spectrometer

Effective chromatographic separation is critical for minimizing matrix effects and ensuring accurate quantification. For 3-Fluorocinnamic acid, a reversed-phase high-performance liquid chromatography (RP-HPLC) approach is most suitable due to its moderate polarity.

Rationale for Methodological Choices

The selection of the mobile phase and stationary phase is dictated by the acidic nature of the analyte. The carboxylic acid functional group will be in its deprotonated (anionic) form at neutral pH. To achieve good retention and peak shape on a C18 column, it is necessary to suppress this ionization by acidifying the mobile phase. A typical mobile phase composition would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase ensures that the 3-Fluorocinnamic acid is in its neutral form, promoting better interaction with the nonpolar stationary phase.

Detailed Experimental Protocol: RP-HPLC

-

Column Selection: A C18 stationary phase with a particle size of 1.8 to 5 µm is recommended. A common column dimension is 2.1 mm x 50 mm.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Acetonitrile

-

-

Gradient Elution: A gradient elution is often preferred to ensure good separation from potential impurities and to elute the analyte in a sharp peak. A representative gradient is provided in the table below.

-

Flow Rate: A flow rate of 0.4 mL/min is a good starting point for a 2.1 mm ID column.

-

Column Temperature: Maintaining a constant column temperature, for instance at 40°C, ensures reproducible retention times.

-

Injection Volume: Typically 1-5 µL, depending on the sample concentration and instrument sensitivity.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Part 2: Mass Spectrometry - Ionization and Detection

The interface between the HPLC and the mass spectrometer is the ionization source. For a molecule like 3-Fluorocinnamic acid, electrospray ionization (ESI) is the technique of choice due to its soft ionization nature, which typically keeps the molecule intact.

Electrospray Ionization (ESI): Generating Gas-Phase Ions

ESI is a soft ionization technique that generates ions from a liquid phase with minimal fragmentation.[2] For 3-Fluorocinnamic acid, analysis is best performed in negative ion mode . The acidic proton of the carboxylic acid group is readily lost, forming the deprotonated molecule [M-H]⁻.

The process can be conceptualized in the following steps:

-

Nebulization: The eluent from the HPLC is forced through a heated capillary to which a high negative voltage is applied. This creates a fine spray of charged droplets.

-

Desolvation: A drying gas (typically nitrogen) flows counter-current to the spray, causing the solvent to evaporate from the droplets.

-

Ion Ejection: As the droplets shrink, the charge density on their surface increases. Eventually, the coulombic repulsion overcomes the surface tension, leading to the ejection of gas-phase analyte ions.

Full Scan Mass Spectrum (MS1)

In a full scan experiment, the mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect all ions coming from the source. For 3-Fluorocinnamic acid, the expected deprotonated molecule [M-H]⁻ would have an m/z of 165.0357 , calculated from its exact mass of 166.0430 Da. This ion will be the precursor ion for subsequent fragmentation analysis.

Part 3: Tandem Mass Spectrometry (MS/MS) - Structural Elucidation

While the MS1 scan confirms the presence and molecular weight of the analyte, tandem mass spectrometry (MS/MS) is required for structural confirmation and to enhance selectivity and sensitivity in complex matrices. This is achieved through collision-induced dissociation (CID).

The Principle of Collision-Induced Dissociation (CID)

CID is a technique used to fragment selected ions in the gas phase.[3] The precursor ion of interest (in this case, m/z 165.04) is isolated in the mass spectrometer and then accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions convert some of the ion's kinetic energy into internal energy, which causes the ion to vibrate and ultimately fragment at its weakest bonds. The resulting fragment ions are then analyzed by a second mass analyzer.

Predicted Fragmentation Pathway of 3-Fluorocinnamic Acid

Based on the known fragmentation patterns of cinnamic acids and related carboxylic acids, the primary fragmentation of the [M-H]⁻ ion of 3-Fluorocinnamic acid is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. This is a common fragmentation for deprotonated carboxylic acids. A subsequent fragmentation could involve the loss of acetylene (C₂H₂, 26 Da).

The predicted fragmentation pathway is as follows:

-

Precursor Ion: [C₉H₆FO₂]⁻ at m/z 165.04

-

Primary Fragmentation: Loss of CO₂ (-44.00 Da) to yield the fragment ion [C₈H₆F]⁻ at m/z 121.04

-

Secondary Fragmentation: Loss of C₂H₂ (-26.02 Da) from the m/z 121.04 fragment to potentially yield a fragment at m/z 95.02 .

This proposed fragmentation is consistent with the experimental tandem mass spectrum of unsubstituted trans-cinnamic acid, which shows a dominant loss of CO₂.[3] It is also supported by the LC-MS data for 4-Fluorocinnamic acid from the MassBank of North America (MoNA), which shows a precursor of m/z 165.0357 and a prominent fragment at m/z 121.048.[2]

Detailed Experimental Protocol: MS/MS

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Precursor Ion Selection: Isolate the [M-H]⁻ ion at m/z 165.04.

-

Collision Gas: Argon at a pressure of approximately 1.5 mTorr.

-

Collision Energy: The collision energy should be optimized to maximize the production of the desired fragment ions. A good starting point is to ramp the collision energy from 10 to 40 eV to observe the fragmentation pattern. For routine analysis, a fixed collision energy that gives the most intense and stable fragment ion would be used.

-

Fragment Ion Detection: Scan for product ions in the range of m/z 50-170.

| Parameter | Recommended Setting |

| Ionization Mode | ESI Negative |

| Capillary Voltage | -3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temperature | 350 °C |

| Nebulizer Pressure | 45 psi |

| Precursor Ion (m/z) | 165.04 |

| Product Ions (m/z) | 121.04, 95.02 |

| Collision Energy | Optimized (e.g., 20 eV) |

Conclusion: A Robust Framework for Analysis

This guide has outlined a comprehensive and scientifically grounded approach to the analysis of 3-Fluorocinnamic acid using LC-MS/MS. By understanding the physicochemical properties of the analyte, carefully selecting chromatographic conditions, and leveraging the power of tandem mass spectrometry, researchers can achieve sensitive, selective, and reliable quantification and structural confirmation. The protocols and principles detailed herein provide a robust starting point for method development and validation, empowering scientists in the fields of drug development and chemical research to confidently analyze this important molecule.

References

-

Bletsou, A. A., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of natural products. Natural Product Reports, 32(11), 1563-1588. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1530234, 4-Fluorocinnamic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 687126, 3-Nitrocinnamic acid. Retrieved from [Link].

-

Ramana, D. V., & Vairamani, M. (1976). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 11(6), 525-532. Available at: [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1550911, alpha-Fluorocinnamic acid. Retrieved from [Link].

-

ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 637797, 4-Chlorocinnamic acid. Retrieved from [Link].

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of trans cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Single stage electrospray mass spectrum of trans-cinnamic acid in... Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

Sources

crystal structure of trans-3-Fluorocinnamic acid

For drug development professionals, the identification and characterization of these polymorphs are of paramount importance. The selective crystallization of a desired polymorph with optimal physicochemical properties is a critical step in drug formulation. Further research could focus on computational modeling to predict and understand the relative stabilities of the polymorphs and to explore the potential for co-crystal formation to further modulate the properties of this important molecule. [21]The structure-activity relationship studies of cinnamic acid derivatives continue to be an active area of research, with the potential for discovering new therapeutic agents. [22][23]

References

-

Coles, S. J., et al. (2013). Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases: Structural Properties, [2 + 2] Photodimerization Reactions, and Polymorphic Phase Transition Behavior. Crystal Growth & Design. [Link]

-

PrepChem. (n.d.). Synthesis of trans 3-fluorocinnamic acid. PrepChem.com. [Link]

-

Cardiff University School of Chemistry. (2013). Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases. ORCA - Online Research @ Cardiff. [Link]

-

Abdelmoty, I., et al. (1998). Polymorphism of cinnamic and α-truxillic acids : New additions to an old story. Brandeis University. [Link]

-

ResearchGate. (2006). Polymorphism of Cinnamic and α-Truxillic Acids: New Additions to an Old Story. ResearchGate. [Link]

-

PureSynth. (n.d.). trans-3-Fluorocinnamic Acid 98%. PureSynth. [Link]

-

ACS Publications. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design. [Link]

-

ResearchGate. (2000). An exploratory study of the conformational intricacy of selected fluoro-substituted carboxylic acids. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). trans-3-Fluorocinnamic acid. MySkinRecipes.com. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. [Link]

-

MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Molecules. [Link]

-

PubMed. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials. [Link]

-

MDPI. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

PubMed. (2006). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Chemical Communications. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. ccdc.cam.ac.uk. [Link]

-

CCDC. (2025). Introducing Cambridge Structural Database 6.00. ccdc.cam.ac.uk. [Link]

-

MDPI. (2022). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules. [Link]

-

UW-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry). library.wisc.edu. [Link]

-

FooDB. (2010). Showing Compound trans-Cinnamic acid (FDB008784). foodb.ca. [Link]

-

T3DB. (n.d.). trans-Cinnamic acid (T3D4889). t3db.ca. [Link]

-

MDPI. (2018). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molecules. [Link]

-

Royal Society of Chemistry. (2021). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions. [Link]

-

PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Journal of Agricultural and Food Chemistry. [Link]

-

memtein.com. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. [Link]

-

Royal Society of Chemistry. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions. [Link]

-

PubMed Central. (2023). Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. Journal of Chemical Information and Modeling. [Link]

-

PubMed Central. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. [Link]

-

PubMed. (2002). Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents. Journal of Pharmacy and Pharmacology. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. trans-3-Fluorocinnamic acid [myskinrecipes.com]

- 3. Showing Compound trans-Cinnamic acid (FDB008784) - FooDB [foodb.ca]

- 4. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. prepchem.com [prepchem.com]

- 7. trans-3-Fluorocinnamic acid 98 20595-30-6 [sigmaaldrich.com]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. WebCSD (Cambridge Structural Database - Chemistry) - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

physical and chemical properties of 3-Fluorocinnamic acid

A Strategic Reagent for Medicinal Chemistry and Materials Science[1]

Executive Summary

3-Fluorocinnamic acid (3-FCA) represents a critical scaffold in modern drug discovery, leveraging the "fluorine effect" to modulate pharmacokinetics without altering steric volume. Unlike its para- isomer (which blocks the primary site of metabolic oxidation) or ortho- isomer (which introduces steric strain), the meta- substitution of 3-FCA offers a unique balance: it electronically deactivates the phenyl ring while maintaining planar conjugation. This guide details the physicochemical profile, synthetic pathways, and application logic of 3-FCA for researchers requiring high-purity derivatization.

Part 1: Chemical Identity & Structural Analysis

3-FCA exists primarily as the trans (E) isomer due to the steric stability of the alkene moiety. The presence of the fluorine atom at the C3 position introduces a strong inductive withdrawing effect (-I), which significantly influences the acidity of the carboxylic tail and the electrophilicity of the

Table 1: Physicochemical Constants

| Property | Value | Notes |

| IUPAC Name | (2E)-3-(3-fluorophenyl)prop-2-enoic acid | Trans isomer is thermodynamically dominant. |

| CAS Number | 20595-30-6 | Specific to (E)-isomer.[1] (Generic: 4584-67-2) |

| Molecular Formula | C | |

| Molecular Weight | 166.15 g/mol | |

| Melting Point | 162–164 °C | Sharp melting range indicates high crystallinity. |

| Boiling Point | ~290 °C | Decomposition often occurs prior to BP at atm pressure. |

| pKa | 4.29 ± 0.10 (Predicted) | More acidic than cinnamic acid (4.44) due to m-F electron withdrawal. |

| LogP | 2.13 | Moderate lipophilicity; membrane permeable. |

| Solubility | Ethanol, DMSO, DMF | Insoluble in water; soluble in alkaline aqueous solutions. |

Part 2: The "Fluorine Effect" in Application

Expert Insight: The utility of 3-FCA lies in the specific electronic perturbation caused by the meta-fluorine.

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing it at the meta position blocks oxidative metabolism (hydroxylation) at that specific site, forcing metabolic pathways to less favorable positions or increasing the molecule's half-life.

-

Electronic Modulation: The fluorine atom pulls electron density from the aromatic ring. This lowers the LUMO energy of the alkene, making the

-carbon a stronger Michael acceptor compared to non-fluorinated cinnamic acid. This is critical when designing covalent inhibitors (e.g., cysteine targeting).

Part 3: Synthetic Routes & Process Chemistry[2][3][4][5]

Two primary routes exist for the synthesis of 3-FCA: the classical Knoevenagel Condensation (preferred for scale and cost) and the Heck Reaction (preferred for library synthesis).

Protocol A: Modified Knoevenagel Condensation (Lab Scale)

High Yield, Metal-Free

-

Reagents: 3-Fluorobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).

-

Procedure:

-

Dissolve 3-fluorobenzaldehyde and malonic acid in pyridine.

-

Add piperidine catalyst.

-

Heat to reflux (80–100 °C) for 4–6 hours. Evolution of CO

indicates decarboxylation. -

Workup: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

-

-

Validation: Check MP (162–164 °C) and IR (C=O stretch ~1680 cm

, C=C stretch ~1630 cm

Protocol B: Heck Coupling (Catalytic)

Atom Economy, Mild Conditions

-

Reagents: 1-Bromo-3-fluorobenzene, Acrylic acid, Pd(OAc)

(1-5 mol%), PPh -

Procedure:

-

Combine aryl halide and acrylic acid in DMF.

-

Add base and catalyst system under inert atmosphere (N

). -

Heat to 100 °C for 12 hours.

-

Workup: Acidify and extract with ethyl acetate.

-

Visualization: Synthetic Logic Flow

Figure 1: Comparison of Knoevenagel and Heck synthetic pathways for 3-FCA.

Part 4: Reactivity & Derivatization

3-FCA is a bifunctional building block. The carboxylic acid allows for amide/ester formation, while the

Reaction Tree & Applications

-

Amide Coupling: Reaction with amines (using EDC/NHS) yields cinnamides, common pharmacophores in anticonvulsants.

-

Reduction: Hydrogenation (Pd/C, H

) yields 3-(3-fluorophenyl)propanoic acid , a saturated linker used in peptide mimetics. -

Bromination: Addition of Br

yields the dibromo-derivative, useful for subsequent elimination to alkynes.

Figure 2: Divergent synthesis showing key functional derivatives of 3-FCA.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: DANGER

-

H301: Toxic if swallowed.

Handling Protocol: Always handle in a fume hood. The powder is light and electrostatic; use an anti-static weighing boat. In case of contact, wash with copious amounts of water.[2][3][5] 3-FCA is an organic acid; waste must be segregated into halogenated organic waste streams due to the fluorine content.

References

-

Biosynth. (2024). 3-Fluorocinnamic acid - Physical Properties and Applications. Retrieved from

-

Sigma-Aldrich. (2024).[4] trans-3-Fluorocinnamic acid Safety Data Sheet (SDS). Retrieved from [4]

-

T3DB. (2014). Cinnamic Acid Derivatives and Physical Constants. Toxin and Toxin-Target Database. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24857469, 3-Fluorocinnamic acid. Retrieved from [4]

-

Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. Retrieved from

Sources

A Senior Scientist's Guide to Sourcing and Verifying High-Purity 3-Fluorocinnamic Acid for Pharmaceutical R&D

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and validating high-purity 3-Fluorocinnamic acid (3-FCA). Moving beyond a simple list of vendors, this document establishes a rigorous methodology for supplier selection, incoming quality control, and analytical verification. The protocols and rationale described herein are designed to ensure the integrity of starting materials, a critical and often overlooked factor in the reproducibility and success of research and development programs. We will explore the significance of 3-FCA in medicinal chemistry, detail the criteria for qualifying commercial suppliers, and provide actionable, step-by-step protocols for in-house purity and identity confirmation.

The Strategic Importance of 3-Fluorocinnamic Acid in Modern Drug Discovery

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the subtle but powerful modulation of a molecule's biological profile.[3] Judicious placement of fluorine can influence metabolic stability, membrane permeability, pKa, and binding affinity, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2]

3-Fluorocinnamic acid (CAS No: 458-46-8 / 20595-30-6 for trans-isomer) is a valuable building block within this paradigm. As a substituted cinnamic acid, it serves as a precursor for a wide array of more complex molecules, including inhibitors, antagonists, and probes used across diverse therapeutic areas such as oncology and neurology.[4][5] Its utility, however, is directly contingent on its purity. The presence of isomeric impurities (e.g., 2-fluoro or 4-fluoro isomers), unreacted starting materials, or process-related byproducts can confound experimental results, lead to false positives or negatives in biological screens, and compromise the integrity of subsequent synthetic steps. Therefore, a robust strategy for sourcing and verifying high-purity material is not merely a matter of good practice; it is essential for scientific validity.

Qualifying Commercial Suppliers: A Risk-Based Approach

Selecting a supplier for a critical reagent like 3-FCA should be a deliberate, multi-step process. Price is a consideration, but it should never be the primary driver. The true cost of a low-purity reagent is measured in lost time, compromised data, and potentially failed projects.

Initial Screening and Documentation Review

The first step involves identifying potential suppliers and scrutinizing their documentation. Reputable suppliers will readily provide a Certificate of Analysis (CoA) for a specific lot number. A CoA is the supplier's attestation of quality and should be the first checkpoint.

Key Suppliers of 3-Fluorocinnamic Acid:

| Supplier | Product Name/Number | CAS Number | Stated Purity | Available Documentation |

| Sigma-Aldrich (Merck) | trans-3-Fluorocinnamic acid | 20595-30-6 | 98% | CoA, MSDS |

| Sigma-Aldrich (Merck) | 3-Fluorocinnamic Acid | 458-46-8 | 98% | CoA, MSDS |

| Biosynth | 3-Fluorocinnamic acid / FF36874 | 20595-30-6 | Not specified; CoA available | Example CoA, MSDS[6] |

| Santa Cruz Biotechnology | 3-Fluorocinnamic acid | 458-46-8 | Not specified; Research Use Only | CoA available upon request[7] |

Note: The existence of two CAS numbers (458-46-8 and 20595-30-6) for 3-Fluorocinnamic acid often distinguishes between the unspecified isomer and the specifically trans-isomer, respectively. Researchers should select the CAS number appropriate for their stereochemical requirements.

The Supplier Qualification Workflow

The decision to purchase should follow a logical workflow that prioritizes quality and transparency over cost alone. The goal is to establish a trusted partnership with a supplier who consistently delivers material that meets specifications.

Caption: A workflow for qualifying suppliers of critical chemical reagents.

In-House Verification: The Self-Validating System

Trust, but verify. The supplier's CoA is a claim; in-house analysis provides the proof. For any research that will be submitted for publication or regulatory review, independent verification of starting material identity and purity is non-negotiable.

Initial Inspection and Physical Properties

Upon receipt, visually inspect the material. It should be a white to off-white powder or crystalline solid.[4] Compare the melting point to the literature value. For trans-3-Fluorocinnamic acid, the melting point is typically in the range of 162-164 °C. A significant deviation or a broad melting range can indicate the presence of impurities.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and accessible method for quantifying the purity of aromatic organic acids like 3-FCA.[8][9] The carboxyl group and benzene ring provide strong chromophores for UV detection.

Experimental Protocol: HPLC Purity Analysis

-

Solution Preparation:

-

Accurately prepare a stock solution of 3-FCA at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Ensure the material is fully dissolved.

-

Prepare a working standard for injection at 0.1 mg/mL by diluting the stock solution.

-

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The rationale for a C18 column is its excellent retention and separation capabilities for non-polar to moderately polar compounds like aromatic acids.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm and 254 nm. 210 nm provides high sensitivity for the carboxyl group, while 254 nm is characteristic of the aromatic ring.

-

Column Temperature: 30 °C.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks (% Area). For high-purity material (>98%), this method provides a reliable estimate.

-

Identity Confirmation by NMR and Mass Spectrometry

While HPLC confirms purity, it does not definitively prove identity. Spectroscopic methods are required for structural confirmation.

Protocol: Sample Preparation for ¹H NMR

-

Dissolve 5-10 mg of the 3-FCA sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire a proton (¹H) NMR spectrum. The expected spectrum should show characteristic peaks for the vinyl protons and the aromatic protons, with splitting patterns consistent with a 3-substituted benzene ring.

Mass Spectrometry (MS) analysis, often coupled with HPLC (LC-MS), should be used to confirm the molecular weight.[10] 3-Fluorocinnamic acid has a molecular weight of 166.15 g/mol .[6] Electrospray ionization (ESI) in negative mode is typically effective, showing a prominent ion at m/z 165.0 [M-H]⁻.

The Incoming Quality Control (IQC) Workflow

Caption: A standardized workflow for the in-house verification of received chemicals.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the purity of 3-FCA.

-

Storage: Store in a well-sealed container at room temperature (10°C - 25°C), protected from light and moisture.[6]

-

Safety: 3-Fluorocinnamic acid is classified as acutely toxic if swallowed and causes skin and eye irritation.[11] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The integrity of chemical reagents is a foundational pillar of successful scientific research. For a critical building block like 3-Fluorocinnamic acid, whose applications in drug discovery are vast, a passive reliance on a supplier's label is insufficient. By implementing a rigorous, evidence-based approach to supplier qualification and a robust, multi-technique workflow for in-house verification, researchers can ensure the quality of their starting materials. This proactive stance on quality control minimizes experimental variability, enhances data reproducibility, and ultimately accelerates the path from discovery to development.

References

-

4-Fluorocinnamic acid | C9H7FO2 | CID 1530234. PubChem, National Institutes of Health. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, PubMed. [Link]

-

Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, MDPI. [Link]

-

Application of Fluorine in Drug Design. ResearchGate. [Link]

-

2,3-dimethoxycinnamic acid. Organic Syntheses. [Link]

-

A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed. [Link]

-

Peptide chiral purity determination... using high-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, PubMed Central. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. ossila.com [ossila.com]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. shimadzu.com [shimadzu.com]

- 9. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical Physicochemical Profile of 3-Fluorocinnamic Acid: A Guide for Drug Development Professionals

Foreword: The Predictive Power of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "fail fast, fail cheap" has never been more pertinent. The ability to predict the fundamental physicochemical properties of a molecule, such as its acid dissociation constant (pKa) and lipophilicity (logP), in the early stages of research can significantly de-risk a project, saving invaluable time and resources. These two parameters are cornerstones of a compound's pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a molecule's pKa and logP is therefore not just advantageous; it is critical for the rational design of effective and bioavailable therapeutic agents.

This in-depth technical guide focuses on 3-Fluorocinnamic acid, a substituted aromatic carboxylic acid. By examining the theoretically derived pKa and logP values of this molecule, we will explore the underlying chemical principles that dictate these properties and the sophisticated computational methods used to predict them. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into the application of in silico physicochemical profiling.

The Significance of pKa and logP in Drug Development

The ionization state and lipophilicity of a drug molecule are pivotal in determining its interaction with the biological environment.

-

pKa (Acid Dissociation Constant): The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid in solution.[1] It is the pH at which a chemical species is 50% ionized and 50% non-ionized.[2] This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target protein.[3] For instance, the non-ionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes, while the ionized form is typically more water-soluble and has better clearance.

-